(-)-Asarinin

Descripción

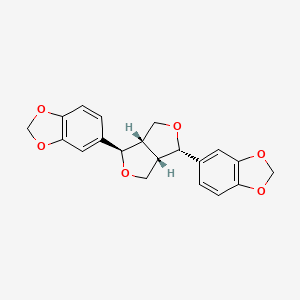

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-FQZPYLGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033823 | |

| Record name | Asarinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-04-0 | |

| Record name | Asarinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASARININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JW641ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Asarinin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Asarinin, a furofuran lignan, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Sources of this compound

This compound is found in a variety of plant species, with notable concentrations in the genera Asarum, Horsfieldia, and Zanthoxylum. The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the methods employed for extraction and processing.

Quantitative Analysis of this compound in Various Plant Sources

The following table summarizes the reported yields of this compound from different natural sources. It is important to note that direct comparisons should be made with caution due to the variability in extraction and analytical methods used across different studies.

| Plant Species | Plant Part | Reported Yield of this compound | Reference(s) |

| Asarum heterotropoides | Roots | 1.268–2.591 mg/g | [1][2] |

| Asarum sieboldii | Roots | 3.294–3.40 mg/g | [1][2] |

| Horsfieldia spicata | Leaves | 15 mg from 5 g of ethyl acetate fraction | [2] |

| Zanthoxylum americanum | Stem | Presence confirmed, specific yield not quantified in the reviewed literature. | [3] |

| Zanthoxylum (Roxb.) DC. | Roots | Higher concentration compared to other plant parts, specific yield not quantified in the reviewed literature. | [4] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques for purification. The choice of method depends on the starting material, the desired purity, and the scale of the operation.

Experimental Protocol 1: Maceration and Column Chromatography from Horsfieldia spicata Leaves

This protocol details a common method for the laboratory-scale isolation of this compound.

1. Plant Material Preparation:

-

Dried leaves of Horsfieldia spicata are ground into a fine powder to increase the surface area for extraction.

2. Maceration:

-

The powdered plant material (1.5 kg) is macerated with methanol (15 L) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract (108.36 g).[2]

3. Fractionation:

-

The crude methanol extract is suspended in a mixture of n-hexane and water (1:1) and partitioned. The n-hexane fraction is collected.

-

The aqueous layer is then successively partitioned with ethyl acetate and butanol.

-

The resulting ethyl acetate fraction (EAF) is collected and concentrated. From 100g of methanol extract, 7.020 g of EAF was obtained.[2]

4. Column Chromatography:

-

A portion of the EAF (5 g) is subjected to column chromatography on silica gel (0.2-0.5 mm).[2]

-

The column is eluted with a gradient of n-hexane/ethyl acetate/methanol, with a 5% increase in polarity at each step.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing the presence of this compound are combined and subjected to repeated column chromatography with the same solvent system for further purification.

5. Crystallization:

-

The purified fraction containing this compound is concentrated, and the compound is allowed to crystallize, yielding white needle-like crystals (15 mg).[2] The structure and purity are confirmed by spectroscopic methods such as NMR and MS.

Experimental Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for obtaining high-purity this compound from partially purified extracts.

1. Sample Preparation:

-

The enriched fraction containing this compound, obtained from initial chromatographic steps, is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration.

2. Method Development and Scale-Up:

-

An analytical HPLC method is first developed to achieve good separation of this compound from other components. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution.

-

The method is then scaled up for preparative purposes. This involves selecting a larger-diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

3. Purification:

-

The concentrated sample solution is injected onto the preparative HPLC system.

-

The elution is monitored using a UV detector at an appropriate wavelength (e.g., 287 nm).[4]

-

Fractions corresponding to the this compound peak are collected.

4. Post-Purification:

-

The collected fractions are combined, and the solvent is removed under reduced pressure to yield pure this compound. The purity is then confirmed by analytical HPLC and spectroscopic analysis.

Experimental Protocol 3: Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide (CO2) is a green and efficient alternative for extracting lignans like this compound.

1. Sample Preparation:

-

The dried and ground plant material is packed into the extraction vessel of the SFE system.

2. Extraction Parameters:

-

Supercritical CO2, often modified with a co-solvent such as ethanol to increase the solubility of the target compound, is passed through the extraction vessel.

-

Typical extraction conditions for lignans involve pressures ranging from 200 to 400 bar and temperatures between 40 to 60 °C.[5]

3. Separation and Collection:

-

After extraction, the pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds, including this compound, to precipitate.

-

The collected extract can then be further purified using chromatographic techniques as described above.

Biological Signaling Pathways

This compound has been shown to interact with and modulate key signaling pathways implicated in various physiological and pathological processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Inhibition of Src Family Kinase Signaling

This compound has been identified as a potential inhibitor of Src family kinases, which play a critical role in mast cell activation and allergic reactions.[1] By preventing the phosphorylation of Src family kinases, this compound can suppress downstream signaling events that lead to the release of inflammatory mediators from mast cells.[1]

Caption: this compound inhibits mast cell activation by targeting Src family kinases.

Modulation of CGRP Receptor Signaling

Recent studies suggest that this compound may act as a modulator of the Calcitonin Gene-Related Peptide (CGRP) receptor signaling pathway, which is a key player in the pathophysiology of migraines.[6] By interacting with the CGRP receptor, this compound could potentially interfere with the signaling cascade that leads to vasodilation and pain transmission associated with migraine attacks.[6]

Caption: this compound potentially modulates the CGRP receptor signaling pathway.

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. This guide has provided a detailed overview of its natural origins, robust methods for its isolation and purification, and insights into its molecular mechanisms of action. The presented experimental protocols and pathway diagrams offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases, including allergic conditions and migraines. Continued investigation into its pharmacological properties and clinical efficacy is warranted to fully unlock its potential for human health.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Determination of L-sesamin and L-asarinin in Zanthoxylum(Roxb.) DC. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Asarinin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-Asarinin, a lignan of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the synthesis of this bioactive compound in plants.

Introduction

This compound, a furofuran lignan found in various plant species, notably from the Asarum genus, has garnered attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel enzymatic catalysts. This guide synthesizes current knowledge on the pathway, from precursor molecules to the final product, supported by available quantitative data and detailed experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, the monolignol precursor for many lignans. The key steps leading to this compound are outlined below.

1. From L-Phenylalanine to Coniferyl Alcohol:

The initial phase of the pathway involves the conversion of L-phenylalanine to coniferyl alcohol through the action of several well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

2. Dimerization to Pinoresinol:

Two molecules of coniferyl alcohol undergo stereospecific dimerization to form pinoresinol. This critical step is mediated by:

-

Laccases/Peroxidases: These enzymes catalyze the oxidation of coniferyl alcohol to form radicals.

-

Dirigent Proteins (DIR): These proteins control the stereochemistry of the radical coupling, leading to the formation of specific pinoresinol enantiomers. For the biosynthesis of this compound, the pathway proceeds through (+)-pinoresinol.

3. Conversion of Pinoresinol to Sesamin:

The conversion of (+)-pinoresinol to (+)-sesamin involves the formation of two methylenedioxy bridges. This reaction is catalyzed by a specific type of enzyme:

-

Cytochrome P450 Monooxygenases (CYP450s): Transcriptome analysis of Asarum sieboldii suggests the involvement of the CYP719A subfamily in this step. Specifically, enzymes homologous to CYP81Q1 from Sesamum indicum, which is known to catalyze the formation of two methylenedioxy bridges to produce (+)-sesamin from (+)-pinoresinol, are implicated.[1][2]

4. Epimerization to this compound:

The final step is the epimerization of (+)-sesamin at the C-7' position to yield this compound. While this conversion can occur non-enzymatically under acidic conditions, the existence of a specific enzyme catalyzing this step in vivo remains a possibility.[3][4]

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The epimerization of sesamin and asarinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

Physical and chemical properties of (-)-Asarinin

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Asarinin

Introduction

This compound, also known as (-)-Episesamin, is a furofuran lignan found in various plant species, including those from the Asarum, Zanthoxylum, and Horsfieldia genera[1][2][3]. Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units[4]. This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[3][5]. Notably, its potential as an anticancer agent has been highlighted by its ability to induce apoptosis in cancer cells through caspase-dependent pathways[1][6][7].

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its known signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

General and Structural Properties

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₈O₆ | [1][3][6][8] |

| Molecular Weight | 354.35 g/mol | [3][7][9] |

| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [6] |

| Synonyms | (-)-Episesamin, L-Asarinin, Desgeranyloxyarmatumin | [1] |

| CAS Number | 133-04-0, 133-05-1 | [1][5][8][9][10] |

| Appearance | White to off-white crystalline solid; white needle-shaped crystals | [2] |

Physicochemical Properties

| Property | Value | Citations |

| Melting Point | 120-122 °C | [7] |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [3] |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 212.3 °C | [3] |

| Optical Rotation | [α]²⁰D: -118.6° (chloroform); [α]²³D: -122° (chloroform) |

Solubility

| Solvent | Solubility | Citations |

| Water | Insoluble | [11] |

| Ethanol | Insoluble | [11] |

| DMSO | 10 mg/mL; 70 mg/mL | [1][11] |

| DMF | 20 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |

| Other Solvents | Soluble in boiling methanol, chloroform, acetone, and benzene. | [5] |

Spectroscopic Data

| Technique | Data | Citations |

| UV (λmax) | 237, 288 nm | [1] |

| ¹H-NMR | Data available in specialized literature. | [2] |

| ¹³C-NMR | Data available in specialized literature. | [2] |

| Mass Spectrometry | Data available in specialized literature. | [2] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Plant Material

The following is a generalized protocol for the isolation of this compound from a plant source, such as the leaves of Horsfieldia spicata[2].

-

Extraction : Dried and powdered plant material (e.g., 1.5 kg) is macerated with methanol (e.g., 15 L) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction[2]. The resulting solutions are combined, filtered, and the solvent is removed under reduced pressure to yield the crude methanol extract.

-

Fractionation : The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This separates the compounds based on their polarity, with lignans like this compound typically concentrating in the ethyl acetate fraction[2].

-

Purification : The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, commonly n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are combined, and the solvent is evaporated.

-

Final Purification : The enriched solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, needle-like crystals of this compound[2].

Physicochemical Characterization

-

Melting Point Determination : The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Optical Rotation Measurement : Specific rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent like chloroform. The solution is placed in a polarimeter cell of a defined path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C)[12][13].

Biological Activity Assay: Caspase Activation

This protocol describes a method to determine if this compound induces apoptosis via caspase activation in cancer cells, such as the A2780 ovarian cancer cell line[6][7].

-

Cell Culture and Treatment : A2780 cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified time, such as 24 hours.

-

Cell Lysis : After treatment, cells are harvested and washed with PBS. A lysis buffer is added to extract cellular proteins.

-

Caspase Activity Assay : The activity of caspase-3, -8, and -9 is measured using commercially available colorimetric or fluorometric assay kits. These kits contain specific peptide substrates conjugated to a chromophore or fluorophore (e.g., p-nitroaniline or AFC).

-

Data Analysis : The cell lysate is incubated with the specific caspase substrate. The amount of cleaved chromophore or fluorophore is quantified using a spectrophotometer or fluorometer. An increase in signal compared to the untreated control indicates caspase activation[6][7]. To confirm the pathway, specific caspase inhibitors (e.g., z-DEVD-fmk for caspase-3) can be used to pretreat cells, which should attenuate the cell death induced by this compound[6][7].

Signaling Pathways

This compound exerts its anticancer effects primarily by inducing apoptosis. This process is mediated by a caspase-dependent signaling cascade. The activation of both initiator caspase-8 and initiator caspase-9 indicates that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. Both pathways converge on the activation of the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[6][12][14].

Conclusion

This compound is a bioactive lignan with well-defined physical and chemical properties. Its ability to induce apoptosis in cancer cells through the activation of caspases-3, -8, and -9 makes it a compound of significant interest for oncological research and drug development[1][6]. The protocols and data presented in this guide offer a foundational resource for scientists working with this promising natural product. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound | 133-04-0 | FA73959 | Biosynth [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells [mdpi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 133-05-1 [thegoodscentscompany.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (-)-Asarinin (CAS 133-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This document provides a comprehensive technical overview of this compound (CAS 133-04-0), consolidating its physicochemical properties, pharmacological activities, and mechanisms of action. Special focus is given to its anti-cancer, anti-allergic, and antiviral properties, detailing the underlying signaling pathways. Furthermore, this guide presents detailed protocols for key experimental assays relevant to the study of this compound, intended to facilitate reproducible research and accelerate drug discovery efforts.

Introduction

This compound, also known as Episesamin, is a furofuran lignan isolated from various plant species, including Asarum sieboldii. It is an epimer of the well-known lignan, sesamin.[1][2] Extensive research has demonstrated that this compound possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities.[3] Its multifaceted mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it a promising candidate for further investigation and development as a therapeutic agent. This whitepaper aims to serve as a core technical resource for professionals engaged in the research and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 133-04-0 | [3] |

| Molecular Formula | C₂₀H₁₈O₆ | [3] |

| Molecular Weight | 354.35 g/mol | [3][4] |

| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [3] |

| Synonyms | (-)-Episesamin, L-Asarinin | [1][5] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 120-122 °C | [6] |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [1][7] |

| Solubility | Soluble in DMSO (10 mg/ml), DMF (20 mg/ml); Slightly soluble in Chloroform; Insoluble in water. | [1][5][8] |

| Storage Temperature | -20°C | [1][6] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by modulating specific cellular signaling pathways. The primary activities investigated are its anti-cancer, anti-allergic, and antiviral effects.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in ovarian and gastric cancers, while showing minimal toxicity to normal cells.[1][2][3][7] Its primary mechanisms involve the induction of apoptosis and inhibition of pro-survival signaling.

-

Inhibition of the STAT3 Pathway: In gastric precancerous cells, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, ultimately promoting apoptosis and halting cell cycle progression.[3][7]

-

Induction of Mitochondrial Apoptosis: The compound induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to increase the production of mitochondrial Reactive Oxygen Species (ROS), decrease the mitochondrial membrane potential, and activate a cascade of caspases, including initiator caspases-8 and -9, and the executioner caspase-3 in human ovarian cancer cells.[1][2][3]

Anti-Allergic and Anti-Inflammatory Activity

This compound demonstrates potent anti-allergic effects by inhibiting mast cell activation, a critical event in type I hypersensitivity reactions.[6]

-

Src Family Kinase Inhibition: The primary mechanism is the inhibition of Src family kinases, such as Lyn and Fyn, which are upstream signaling molecules in the IgE-mediated mast cell activation pathway. By preventing the phosphorylation of these kinases, this compound blocks the entire downstream signaling cascade.[3][6]

-

Downstream Signal Blockade: Inhibition of Src kinases subsequently prevents the phosphorylation and activation of key signaling intermediates like PLC-γ1, p38α, and Akt. This blockade suppresses calcium mobilization, mast cell degranulation, and the release of histamine and pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5).[3][6]

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against the Foot-and-Mouth Disease Virus (FMDV).

-

Targeting Viral Polymerase: this compound directly inhibits the activity of the FMDV's RNA-dependent RNA polymerase (3Dpol).[8][9] This enzyme is essential for the replication of the viral RNA genome. By binding to the 3Dpol active site, this compound effectively blocks viral replication and the production of new virus particles.[8][9] This targeted mechanism was confirmed using a cell-based FMDV minigenome assay, where the compound demonstrated potent inhibitory activity with an IC₅₀ of 10.37 µM.[8]

Experimental Protocols

To ensure the reproducibility of research findings, this section provides detailed methodologies for key in vitro experiments used to characterize the biological activities of this compound.

General Experimental Workflow

The logical flow of in vitro investigation typically starts with assessing cytotoxicity, followed by mechanistic assays to elucidate the mode of action.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

-

Cell Seeding: Seed cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC₅₀ concentration for 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 500 xg for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3) following treatment with this compound.

-

Protein Extraction: Treat cells with this compound as described previously. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-cancer, anti-allergic, and antiviral properties. Its ability to modulate key signaling pathways such as STAT3 and Src kinases underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore this molecule. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the exploration of its potential in other therapeutic areas. The development of novel delivery systems could also enhance its bioavailability and clinical utility.

References

- 1. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. How to Write the Methods Section of a Research Manuscript - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Asarinin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lignan (-)-Asarinin, a natural compound with significant therapeutic potential. This document details its physicochemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols.

Core Molecular Information

This compound, a furofuran lignan, possesses a complex chemical structure that dictates its biological activity.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in various in vitro studies. The following table summarizes key quantitative data.

| Parameter | Cell Line / Enzyme | Value | Reference |

| IC₅₀ | A2780 Ovarian Cancer Cells | 38.45 µM | [3] |

| IC₅₀ | SKOV3 Ovarian Cancer Cells | 60.87 µM | [3] |

| IC₅₀ | Immortalized Ovarian Surface Epithelial Cells | >200 µM | [3] |

| Kᵢ | Δ⁵-Desaturase | 0.28 mM | [3] |

Mechanism of Action: A Multi-Faceted Approach

This compound exerts its biological effects through multiple pathways, primarily centered on the induction of apoptosis in cancer cells and the modulation of inflammatory responses.

One of the key mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway .[6] This inhibition, coupled with the promotion of mitochondrial Reactive Oxygen Species (ROS) accumulation, leads to a cascade of events culminating in programmed cell death.[6]

Furthermore, this compound has been identified as an inhibitor of Src family kinases .[7][8][9][10] By preventing the phosphorylation of these kinases, it can suppress mast cell activation, highlighting its potential in treating allergic reactions.

In the context of cancer, the inhibition of STAT3 and the activation of caspases are central to its pro-apoptotic effects. This compound has been shown to activate caspase-3, -8, and -9 in human ovarian cancer cells.[3]

Caption: Inhibition of STAT3 signaling and promotion of apoptosis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on ovarian cancer cell lines (A2780 and SKOV3).

a. Cell Seeding:

-

Culture A2780 and SKOV3 cells in appropriate media.

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Prepare various concentrations of this compound in the culture medium.

-

Replace the existing medium with the medium containing this compound.

-

Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

c. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are formed.

d. Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Determine the IC₅₀ value using a dose-response curve.

Caspase Activity Assay (Colorimetric)

This protocol outlines the measurement of caspase-3, -8, and -9 activity in this compound-treated cells.

a. Cell Lysis:

-

Treat cells with this compound at the desired concentration and time.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a chilled lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate and collect the supernatant.

b. Protein Quantification:

-

Determine the protein concentration of the cell lysate using a BCA protein assay kit.

c. Caspase Reaction:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add the reaction buffer containing the specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubate the plate at 37°C for 1-2 hours.

d. Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

e. Data Analysis:

-

Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase activity.

Src Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on Src family kinase activity.

a. Kinase Reaction Setup:

-

In a kinase assay plate, prepare a reaction mixture containing Src kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the kinase buffer.

-

Add varying concentrations of this compound to the wells.

-

Include a positive control (known Src inhibitor) and a negative control (vehicle).

b. ATP Addition:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

c. Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA-based: Using a phosphotyrosine-specific antibody.

-

Luminescence-based: Measuring the amount of ATP consumed using an ADP-Glo™ kinase assay.

-

d. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value for Src kinase inhibition.

Caption: General experimental workflow for evaluating this compound's bioactivity.

References

- 1. This compound | C20H18O6 | CID 11869417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. tandfonline.com [tandfonline.com]

(-)-Asarinin: A Technical Whitepaper on a Promising Furofuran Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Asarinin, a naturally occurring furofuran lignan, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biosynthesis, and its multifaceted role as a modulator of key cellular signaling pathways. The document summarizes quantitative data on its efficacy, details experimental protocols for cited studies, and presents visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction to this compound

This compound is a prominent member of the lignan family of phytochemicals, which are widely distributed in the plant kingdom.[1] Structurally, it is characterized by a tetrahydrofurofuran ring system derived from the oxidative dimerization of two phenylpropanoid units.[1] Historically used in traditional medicine, this compound has been isolated from various plant species, including those of the Asarum and Zanthoxylum genera.[2][3] Modern scientific investigation has revealed its potential as a therapeutic agent, with demonstrated anti-inflammatory, anti-cancer, anti-viral, and anti-allergic properties.[4][5][6] This whitepaper aims to consolidate the current technical knowledge on this compound to facilitate its exploration as a lead compound in drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol , is a white, crystalline substance.[3][7] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but exhibits poor solubility in water.[2][7] The molecule's lipophilicity, indicated by a logP value of 3.22, influences its pharmacokinetic profile.[8]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [3] |

| Molecular Weight | 354.35 g/mol | [7] |

| CAS Number | 133-04-0 | [3] |

| Appearance | White needle-shaped crystals | [2] |

| Solubility | Soluble in boiling methanol, ethanol, chloroform, acetone, and benzene; almost insoluble in water | [2] |

| logP | 3.22 | [8] |

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine.[7] A series of enzymatic reactions convert phenylalanine to coniferyl alcohol, a key monolignol precursor.[8][9] The dimerization of two coniferyl alcohol molecules, a process mediated by dirigent proteins and laccases, leads to the formation of pinoresinol.[10] Through a series of stereospecific reductions and cyclizations catalyzed by pinoresinol-lariciresinol reductases and other enzymes, pinoresinol is converted to secoisolariciresinol and then to matairesinol. While the precise enzymatic steps from these intermediates to this compound are still under investigation, it is understood to involve further modifications of the furofuran core.

Caption: Simplified biosynthetic pathway of this compound from Phenylalanine.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily through the modulation of critical signaling pathways involved in inflammation, cell proliferation, and viral replication.

Anti-Cancer Activity via STAT3 Inhibition

This compound has demonstrated significant anti-cancer potential, particularly through its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and subsequent translocation to the nucleus.[4][10] This inhibition leads to the downregulation of STAT3 target genes, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1.[10] Furthermore, this compound promotes the accumulation of mitochondrial reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[4]

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Anti-Allergic and Anti-Inflammatory Effects via Src Family Kinase Inhibition

This compound has been identified as a potent inhibitor of Src family kinases (SFKs), which play a crucial role in the signaling cascades of mast cell activation, a key event in allergic reactions.[5] By inhibiting the phosphorylation of SFKs such as Lyn and Fyn, this compound suppresses the downstream signaling events that lead to mast cell degranulation and the release of histamine and pro-inflammatory cytokines, including TNF-α and IL-6.[5] This mechanism underlies its observed anti-allergic and anti-inflammatory effects.

Caption: this compound inhibits Src family kinases in mast cells.

Anti-Viral Activity

Recent studies have highlighted the anti-viral potential of this compound, particularly against the Foot-and-Mouth Disease Virus (FMDV).[6] It has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (3Dpol), an essential enzyme for the FMDV life cycle.[6][11] This inhibition occurs in the post-viral entry stage, effectively reducing the synthesis of new viral RNA.[6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anti-Cancer and Enzyme Inhibition Activity

| Target/Cell Line | Assay Type | Metric | Value (µM) | Reference |

| A2780 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 38.45 | [12] |

| SKOV3 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 60.87 | [12] |

| FMDV 3Dpol | FMDV Minigenome | IC₅₀ | 10.37 | [11] |

| Δ⁵-desaturase | Enzyme Inhibition | Kᵢ | 280 | [12] |

Table 2: Anti-Viral Activity

| Virus | Cell Line | Assay Type | Metric | Value (µM) | Reference |

| FMDV | BHK-21 | Immunoperoxidase Monolayer Assay | EC₅₀ | 15.11 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Protocol:

-

Cell Culture and Treatment: Human cancer cells (e.g., A549 or DU145) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4][6]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.[4][6]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

In Vitro Src Kinase Activity Assay

Objective: To measure the direct inhibitory effect of this compound on Src kinase activity.

Protocol:

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant Src kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of this compound or a vehicle control.[14]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.[15]

-

Detection of Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.[15]

-

Data Analysis: The IC₅₀ value for this compound is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cytokine Measurement by ELISA

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines.

Protocol:

-

Cell Stimulation and Treatment: Mast cells (e.g., LAD2) or macrophages are stimulated with an appropriate agent (e.g., antigen for mast cells, LPS for macrophages) in the presence of varying concentrations of this compound or a vehicle control.[5][16]

-

Supernatant Collection: After a defined incubation period (e.g., 6 or 24 hours), the cell culture supernatant is collected.[17]

-

ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercial sandwich ELISA kit according to the manufacturer's instructions.[18][19] This involves capturing the cytokine with a specific antibody coated on the ELISA plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.

-

Data Quantification: The absorbance is read at 450 nm, and the cytokine concentration is determined by comparison to a standard curve.

Immunoperoxidase Monolayer Assay for FMDV

Objective: To assess the anti-viral activity of this compound against FMDV.

Protocol:

-

Cell Seeding and Infection: BHK-21 cells are seeded in 96-well plates and grown to confluence. The cell monolayers are then infected with FMDV at a specific multiplicity of infection (MOI).[5][13]

-

Compound Treatment: Immediately after infection, the cells are treated with different concentrations of this compound or a vehicle control.[6]

-

Incubation: The plates are incubated for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 24-48 hours).[5]

-

Fixation and Permeabilization: The cells are fixed with a cold methanol/acetone solution and permeabilized.[5]

-

Immunostaining: The fixed cells are incubated with a primary antibody specific for an FMDV antigen, followed by an HRP-conjugated secondary antibody.[5]

-

Visualization and Quantification: A substrate solution (e.g., AEC) is added to develop a colored precipitate in the infected cells. The number of infected cells (stained cells) is counted under a microscope, and the EC₅₀ value is calculated.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lignin chemistry: biosynthetic study and structural characterisation of coniferyl alcohol oligomers formed in vitro in a micellar environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the Azaserine Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an Immunoperoxidase Monolayer Assay for the Detection of Antibodies against Peste des Petits Ruminants Virus Based on BHK-21 Cell Line Stably Expressing the Goat Signaling Lymphocyte Activation Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Asarinin biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of (-)-Asarinin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tetrahydrofurofurano lignan isolated from plants such as Asarum sieboldii, has emerged as a molecule of significant interest in pharmacology due to its diverse biological activities.[1][2][3] This document provides a comprehensive technical overview of the biological activity screening of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways. The activities covered include its potent anticancer, anti-inflammatory, anti-allergic, enzyme-inhibiting, and antiviral effects. This guide is intended to serve as a core resource for professionals engaged in natural product research and drug development.

Anticancer Activity

This compound demonstrates significant cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in ovarian and gastric cancers.[2][3][4] Its mechanism is multifaceted, primarily involving the induction of oxidative stress and the targeted inhibition of key cell survival pathways.

Quantitative Cytotoxicity Data

The inhibitory concentration (IC₅₀) values of this compound have been quantified in several cancer cell lines, showcasing its potency and selectivity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference |

| A2780 | Human Ovarian Cancer | 38.45 | 48 h | [3] |

| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h | [3] |

| MCF-7 | Human Breast Cancer | 67.25 | Not Specified | [5] |

| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 h | [1] |

| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 h | [3] |

Mechanism of Action: Apoptosis Induction

This compound's anticancer effects are primarily mediated through the induction of apoptosis via two interconnected signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic pathway, along with inhibition of the STAT3 survival pathway.

-

Mitochondrial ROS Accumulation : this compound treatment leads to mitochondrial damage, a decrease in mitochondrial membrane potential, and reduced ATP production. This dysfunction promotes the accumulation of mitochondrial Reactive Oxygen Species (ROS).[1][2]

-

STAT3 Pathway Inhibition : The compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (p-STAT3).[1][2] This leads to the downregulation of STAT3's target anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[1]

-

Caspase Activation : The culmination of mitochondrial stress and STAT3 inhibition triggers the activation of a caspase cascade. In ovarian cancer cells, this compound activates initiator caspases-8 and -9, which in turn activate the executioner caspase-3, leading to programmed cell death.[1][3][4] It also induces G₀/G₁ phase arrest in certain cancer cells.[1]

Experimental Protocols

-

Cell Seeding : Seed cancer cells (e.g., MC cells) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.

-

Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120, 140 µM) for 24 or 48 hours.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation : Incubate the plates for 2 hours at 37°C in the dark.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to an untreated control.

-

Cell Culture and Treatment : Culture cells (e.g., A2780, SKOV3) and treat with desired concentrations of this compound for 48 hours.

-

Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on FITC and PI fluorescence.

Anti-Allergic and Anti-Inflammatory Activity

This compound demonstrates potent anti-allergic properties by inhibiting mast cell activation, a critical event in Type I hypersensitivity reactions.[6]

Mechanism of Action: Src Family Kinase Inhibition

The primary mechanism for its anti-allergic effect is the inhibition of Src family kinases.[1][6]

-

Mast Cell Activation : Upon antigen cross-linking of IgE bound to FcεRI receptors, Src family kinases (like Lyn and Fyn) are among the first signaling proteins to be activated.

-

Inhibition by this compound : this compound prevents the phosphorylation and activation of these Src family kinases.[6]

-

Downstream Effects : This inhibition blocks the entire downstream signaling cascade, preventing calcium mobilization and ultimately suppressing mast cell degranulation and the release of histamine and pro-inflammatory cytokines (e.g., IL-4).[6]

-

In Vivo Efficacy : This mechanism has been validated in murine models of anaphylaxis and allergic rhinitis, where this compound treatment reduced histamine and IgE levels and attenuated inflammatory cell infiltration.[6]

Experimental Protocol: In Vivo Allergic Rhinitis Model

-

Sensitization : Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide on days 0 and 7.

-

Challenge : From day 14 to day 21, challenge the mice intranasally with OVA daily.

-

Treatment : Administer this compound orally or intranasally one hour before each OVA challenge.

-

Symptom Evaluation : After the final challenge, count the frequency of sneezing and nasal rubbing for 15 minutes.

-

Biochemical Analysis : Collect blood and nasal lavage fluid to measure levels of total IgE, histamine, and IL-4 using ELISA kits.

-

Histology : Prepare nasal tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucosal thickness.

Enzyme Inhibition Activity

This compound is a selective inhibitor of Δ⁵-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis.[3]

Quantitative Inhibition Data

| Enzyme | Inhibition Type | Kᵢ Value | Reference |

| Δ⁵-desaturase | Non-competitive | 0.28 mM | [1][3] |

| Δ⁶-desaturase | No significant inhibition | - | [3] |

| Δ⁹-desaturase | No significant inhibition | - | [3] |

Experimental Protocol: Δ⁵-Desaturase Inhibition Assay

-

Enzyme Source : Prepare a microsomal fraction from rat liver homogenates, which serves as the source of Δ⁵-desaturase.

-

Reaction Mixture : Prepare a reaction buffer containing the microsomal preparation, a radiolabeled substrate (e.g., [1-¹⁴C]dihomo-γ-linolenic acid), and necessary cofactors (ATP, CoA, NADH, MgCl₂).

-

Inhibition Study : Add various concentrations of this compound to the reaction mixture and pre-incubate.

-

Reaction Initiation : Start the reaction by adding the substrate and incubate at 37°C.

-

Lipid Extraction : Stop the reaction and saponify the mixture. Extract the total fatty acids after acidification.

-

Analysis : Separate the fatty acid methyl esters by argentation thin-layer chromatography (TLC) or HPLC.

-

Quantification : Quantify the radioactivity in the substrate and product (arachidonic acid) spots to determine the rate of conversion and calculate the inhibition and Kᵢ value.

Antiviral Activity

Recent studies have identified this compound as a potential antiviral agent against Foot-and-Mouth Disease Virus (FMDV).[7]

Quantitative Antiviral Data

| Virus | Target | Assay | Value (µM) | Reference |

| FMDV | Post-viral entry | Immunoperoxidase Monolayer | EC₅₀ = 15.11 | [7] |

| FMDV | RNA-Dependent RNA Polymerase (3Dpol) | FMDV Minigenome (GFP expression) | IC₅₀ = 10.37 | [7] |

Mechanism of Action

This compound exhibits potent inhibitory effects in the post-viral entry stage of the FMDV replication cycle.[7] It is believed to directly target the viral RNA-dependent RNA polymerase (3Dpol), thereby suppressing the replication of the viral genome.[7] This was confirmed by a dose-dependent reduction in viral negative-strand RNA production and inhibition of reporter gene expression in a cell-based minigenome assay.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ [frontiersin.org]

- 6. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dichotomy of (-)-Asarinin: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Asarinin, a lignan compound primarily isolated from plants of the Asarum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. By juxtaposing its actions in controlled laboratory settings with its behavior in complex biological systems, this document aims to elucidate the therapeutic potential and mechanistic underpinnings of this promising natural product.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the key quantitative data from various studies, offering a clear comparison of the in vitro and in vivo potency of this compound across different biological targets and models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 38.45 | [1] |

| SKOV3 | Ovarian Cancer | 60.87 | [1] |

| Immortalized Ovarian Surface Epithelial Cells | Normal | >200 | [1] |

| MC (methylnitronitrosoguanidine-induced malignant transformation of human gastric epithelial cells) | Precancerous Gastric Cells | 80-140 (concentration range causing mitochondrial damage) | [2] |

Table 2: In Vitro Enzyme Inhibition and Other Bioactivities of this compound

| Target/Assay | Effect | Value | Reference |

| Δ5-desaturase | Non-competitive inhibition | Ki = 0.28 mM | [1][2] |

| Histamine release (LAD2 cells) | Significant inhibition | 50 µM | [2] |

| Foot-and-Mouth Disease Virus (FMDV) 3Dpol | Inhibition | IC50 = 10.37 ± 1.01 µM | [3] |

| FMDV replication (BHK-21 cells) | Inhibition | EC50 = 15.11 ± 1.18 µM | [4] |

Table 3: In Vivo Effects of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Mice | IgE-dependent allergic rhinitis | Not specified | Decreased histamine, total IgE, and IL-4; attenuated inflammatory infiltrates and nasal mucosa incrassation. | [5] |

| Mice | Gastric precancerous lesions | Not specified | Induced ROS accumulation and inhibited the STAT3 pathway in gastric mucosa. | [6] |

| Mice | Bleomycin-induced pulmonary fibrosis | Intraperitoneal administration | Effectively attenuated pulmonary fibrosis. | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) [mdpi.com]

- 5. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asarinin attenuates bleomycin-induced pulmonary fibrosis by activating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of (-)-Asarinin

These application notes provide detailed protocols for the quantitative analysis of (-)-Asarinin using High-Performance Liquid Chromatography (HPLC) with two common detection methods: Ultraviolet (UV) and Fluorescence (FLD). These protocols are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two HPLC methods.

Table 1: HPLC Method with UV Detection

| Parameter | Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Recovery | > 99% |

| Precision (%RSD) | < 2% |

Table 2: HPLC Method with Fluorescence Detection

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 ng |

| Limit of Quantification (LOQ) | 0.1 ng (2.82 nmol) |

| Recovery | > 98% |

| Precision (%RSD) | < 3% |

Experimental Protocols

Method 1: HPLC with UV Detection

This protocol is based on a method for the determination of L-sesamin and L-asarinin in Zanthoxylum species.[1]

2.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

0.45 µm syringe filters

2.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: HYPERSIL BDS C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile : Water (50:50, v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Detection: UV at 287 nm[1]

-

Run Time: Approximately 15 minutes

2.1.3. Standard Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.4. Sample Preparation

-

For plant material, accurately weigh a suitable amount of the powdered sample.

-

Extract with methanol using a suitable method (e.g., sonication or Soxhlet extraction).

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

2.1.5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Method 2: HPLC with Fluorescence Detection

This protocol is adapted from methods for the analysis of lignans with fluorescent properties.

2.2.1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

2.2.2. Chromatographic Conditions

-

HPLC System: Shimadzu LC-20AD or equivalent with a fluorescence detector

-

Column: Reversed-phase C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Methanol : Water (70:30, v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 35 °C

-

Detection: Fluorescence

-

Excitation: 287 nm

-

Emission: 320 nm

-

-

Run Time: Approximately 10 minutes

2.2.3. Standard Solution Preparation

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2.2.4. Sample Preparation

-

Follow the same sample preparation procedure as described in section 2.1.4.

2.2.5. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in an HPLC system.

References

Application Note & Protocol: Quantification of (-)-Asarinin using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of (-)-Asarinin in biological matrices, specifically rat plasma, using a selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2]

Introduction

This compound is a furofuran lignan found in various plant species. Its diverse biological activities have garnered interest within the scientific community, necessitating a reliable method for its quantification in preclinical and clinical studies. This application note describes a robust LC-MS/MS method for the determination of this compound, adaptable for pharmacokinetic studies and other applications in drug development. The method outlined here is based on a validated approach for the simultaneous determination of asarinin and its epimer sesamin in rat plasma.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.[1] This technique offers good recovery and minimal matrix effects.[1]

-

Materials:

-

Rat plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Protocol:

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

-

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving this compound from other matrix components. A reversed-phase C18 column is commonly used for this purpose.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

-

Parameters:

-

Column: A C18 analytical column (e.g., X'Terra® C8 MS, 2.1 x 50 mm, 3.5 µm or similar) is suitable.

-

Mobile Phase: A gradient elution using a two-solvent system is often employed for optimal separation.

-